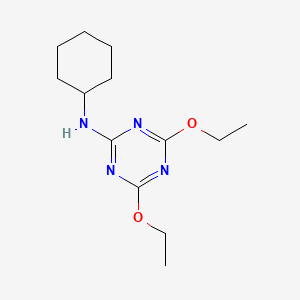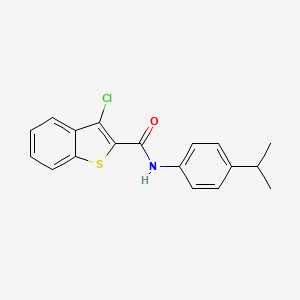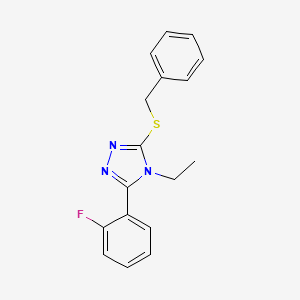![molecular formula C14H13ClN4O B5728359 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of triazolopyrimidines and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not well understood. However, it has been reported to inhibit the activity of CDK2 by binding to its ATP-binding site. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Moreover, it has been suggested that its antibacterial activity is due to its ability to inhibit the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been studied in vitro. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of Gram-positive bacteria. However, its effects on normal cells and tissues are not well understood.
实验室实验的优点和局限性
The advantages of using 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its potential applications in drug discovery. It has been reported to exhibit antiproliferative and antibacterial activity, which makes it a potential candidate for cancer therapy and antibacterial agents. However, its limitations include its unknown effects on normal cells and tissues, and its mechanism of action is not well understood.
未来方向
There are several future directions for the research on 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One of the directions is to further study its mechanism of action and its effects on normal cells and tissues. Moreover, its potential applications in drug discovery can be explored further, and its structure-activity relationship can be studied to develop more potent and selective compounds. Additionally, its pharmacokinetic and pharmacodynamic properties can be studied to optimize its therapeutic potential.
合成方法
The synthesis of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been reported in the literature. One of the methods involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-phenylethylamine in the presence of sodium hydride to afford 2-(2-phenylethylamino)-4,6-dichloropyrimidine. This intermediate is then reacted with 1-methyl-1H-1,2,4-triazole-5(4H)-one in the presence of triethylamine to yield 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one.
科学研究应用
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in drug discovery. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a potential target for cancer therapy. Moreover, it has been reported to exhibit antibacterial activity against Gram-positive bacteria.
属性
IUPAC Name |
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-12(15)13(20)19-14(16-9)17-11(18-19)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCBDRMVXPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)

![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)



![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)
